molecular formula C13H12ClNO4S B11942709 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine

4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine

Cat. No.: B11942709
M. Wt: 313.76 g/mol
InChI Key: UFNFUYKLHLUWJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine typically involves the reaction of 3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride+morpholineThis compound\text{3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride} + \text{morpholine} \rightarrow \text{this compound} 3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride+morpholine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methoxy-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine
  • 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)methyl]morpholine hydrochloride

Uniqueness

4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine is unique due to its specific structural features, such as the presence of a morpholine ring and a chlorinated benzothiophene moiety

Properties

Molecular Formula

C13H12ClNO4S

Molecular Weight

313.76 g/mol

IUPAC Name

(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H12ClNO4S/c14-11-9-3-1-2-4-10(9)20(17,18)12(11)13(16)15-5-7-19-8-6-15/h1-4H,5-8H2

InChI Key

UFNFUYKLHLUWJD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=CC=CC=C3S2(=O)=O)Cl

Origin of Product

United States

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